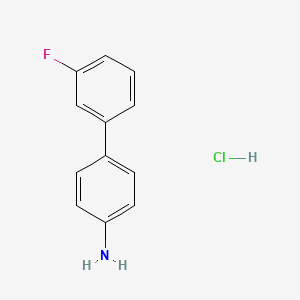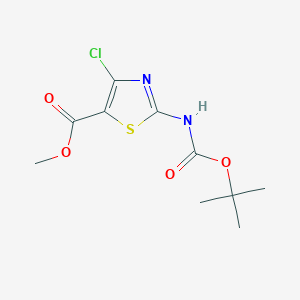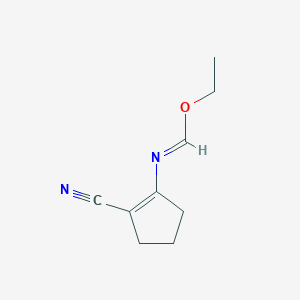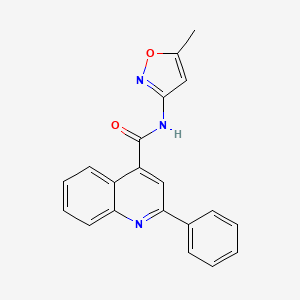
2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide is a useful research compound. Its molecular formula is C23H31N3O and its molecular weight is 365.521. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Histamine H4 Receptor Ligands
Compounds similar to 2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide have been studied for their potential as histamine H4 receptor (H4R) ligands. Altenbach et al. (2008) synthesized a series of 2-aminopyrimidines as H4R ligands, highlighting their potential anti-inflammatory and antinociceptive activities, indicating a role in pain management (Altenbach et al., 2008).
Antimicrobial and Anticholinesterase Activities
Yurttaş et al. (2015) synthesized derivatives of 2-(4-arylpiperazine-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl]acetamide, evaluating them for antimicrobial and anticholinesterase activities. They found significant antifungal activity against Candida parapsilosis (Yurttaş et al., 2015).
Antioxidant, Analgesic, and Anti-inflammatory Properties
Nayak et al. (2014) synthesized a new compound structurally related to this compound, which exhibited significant antioxidant, analgesic, and anti-inflammatory activities (Nayak et al., 2014).
Ligands for Central Nervous System Receptors
Beduerftig et al. (2001) described the synthesis of 4-substituted-(1-benzylpiperazin-2-yl)methanols, exploring their potential as ligands for central nervous system receptors (Beduerftig et al., 2001).
Antitumor Activity
Compounds similar to this compound have been assessed for their antitumor activities. For instance, Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives, showing considerable anticancer activity against some cancer cell lines (Yurttaş et al., 2015).
Synthesis and Microbial Studies
Patel and Agravat (2007) worked on synthesizing new pyridine derivatives, including structures related to this compound, and evaluated their antibacterial and antifungal activities (Patel & Agravat, 2007).
Bioactivity of Benzisothiazol Derivatives
Yu et al. (2020) synthesized benzisothiazol-derivatives, demonstrating their inhibition effects on bacteria and algae, indicating potential applications in microbial control (Yu et al., 2020).
Anticonvulsant Evaluation
Compounds structurally related to this compound have been evaluated for their anticonvulsant properties. Nath et al. (2021) designed and synthesized indoline derivatives, showing significant anticonvulsant activity, highlighting their potential in epilepsy treatment (Nath et al., 2021).
Propiedades
IUPAC Name |
2-(4-benzylpiperazin-1-yl)-N-(4-butylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H31N3O/c1-2-3-7-20-10-12-22(13-11-20)24-23(27)19-26-16-14-25(15-17-26)18-21-8-5-4-6-9-21/h4-6,8-13H,2-3,7,14-19H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGYASQGXWJGUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H31N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(E)-1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2591067.png)


![2-(2-Fluorophenoxy)-1-[3-[2-(trifluoromethyl)pyridin-4-yl]oxyazetidin-1-yl]ethanone](/img/structure/B2591070.png)


![N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-3,5-dimethylisoxazole-4-carboxamide](/img/structure/B2591078.png)


![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2591081.png)
![5-[4-(3-Chlorophenyl)piperazine-1-carbonyl]pyridin-2-ol](/img/structure/B2591082.png)
![ethyl (2Z)-2-[(3,4-dimethoxybenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2591083.png)

![Methyl 4-({[4-(thiophen-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}methyl)benzoate](/img/structure/B2591089.png)
